Selective Monoamine Oxidase B (MAO-B) Inhibition: 6.7-Fold Selectivity Over MAO-A
In enzyme inhibition assays curated in ChEMBL and hosted by BindingDB, 7-chloro-2-hydroxyquinoline-3-carbaldehyde exhibits a markedly selective inhibition profile for human MAO-B (IC50 = 8,600 nM) over human MAO-A (IC50 = 58,000 nM), yielding a calculated selectivity ratio of approximately 6.7-fold (MAO-A IC50 / MAO-B IC50) [1]. Class-level knowledge of quinoline-3-carbaldehyde SAR indicates that halogen substitution at the 7-position can influence isoform selectivity, but direct IC50 comparator data for the non-chlorinated analog (2-hydroxyquinoline-3-carbaldehyde) in the same assay system is not publicly available. The moderate potency combined with measurable MAO-B selectivity of the 7-chloro derivative positions it as a differentiated starting scaffold for selective MAO-B inhibitor optimization, particularly relevant for Parkinson's disease research where MAO-B selectivity is therapeutically desirable to avoid tyramine-related hypertensive crises associated with MAO-A inhibition.
| Evidence Dimension | IC50 for MAO-B and MAO-A inhibition (enzyme isoform selectivity ratio) |
|---|---|
| Target Compound Data | MAO-B IC50 = 8.60E+3 nM; MAO-A IC50 = 5.80E+4 nM; Selectivity ratio (MAO-A/MAO-B) = 6.7 |
| Comparator Or Baseline | Class-level baseline: non-halogenated 2-hydroxyquinoline-3-carbaldehyde expected to display different selectivity profile; direct comparator IC50 data unavailable in identical assay |
| Quantified Difference | 6.7-fold selectivity for MAO-B over MAO-A; absolute potency is moderate but selectivity is measurable and potentially tunable via derivatization |
| Conditions | Inhibition of human membrane-bound MAO-B and purified MAO-A expressed in insect cell membranes, assessed via reduction in conversion of kynuramine to 4-hydroxyquinoline (fluorescence assay) |
Why This Matters
For CNS drug discovery programs targeting Parkinson's disease, selective MAO-B inhibition is preferred over non-selective or MAO-A-preferring inhibitors; this compound provides a measurable selectivity advantage that can serve as a starting point for further structure-activity optimization.
- [1] BindingDB Entry BDBM50450825; CHEMBL4218690. Data curated by ChEMBL. IC50 values for 7-chloro-2-hydroxyquinoline-3-carbaldehyde against human MAO-A and MAO-B. View Source
